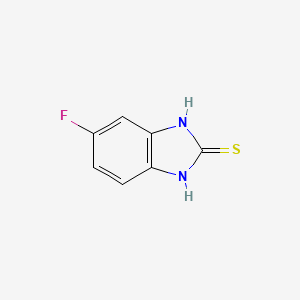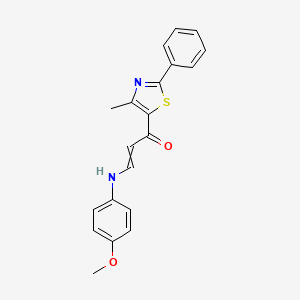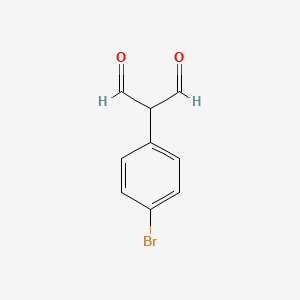
2-(4-溴苯基)丙二醛
描述
2-(4-Bromophenyl)malonaldehyde is a compound that is related to various research areas, including the synthesis of Schiff bases, the study of photophysical properties, and the investigation of chemical reactions with biomolecules. Although the specific compound 2-(4-Bromophenyl)malonaldehyde is not directly mentioned in the provided papers, the related compounds and reactions can give insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation with aromatic aminophenols . Similarly, a Schiff base compound was synthesized using a green grinding method, which is a solvent-free mechanochemical approach, indicating an environmentally friendly synthetic route that could potentially be applied to the synthesis of 2-(4-Bromophenyl)malonaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction analysis . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of 2-(4-Bromophenyl)malonaldehyde.
Chemical Reactions Analysis
The reactivity of malondialdehyde, a compound structurally related to 2-(4-Bromophenyl)malonaldehyde, has been studied in the context of lipid peroxidation assays . These studies reveal that malondialdehyde can react with biomolecules under specific conditions, leading to the formation of chromophores. Such reactivity could be expected from 2-(4-Bromophenyl)malonaldehyde as well, considering its aldehyde functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through various methods. For example, the photophysical properties of a related compound were studied in different solvents, revealing information about its emission spectrum and quantum yield . The electrochemical properties of polyphenol derivatives were determined using cyclic voltammetry, which provides insights into the HOMO-LUMO energy levels and band gaps . These studies are indicative of the types of properties that could be analyzed for 2-(4-Bromophenyl)malonaldehyde.
科学研究应用
脂质过氧化和生化影响
2-(4-溴苯基)丙二醛作为更广泛的丙二醛家族的一部分,主要与脂质过氧化有关,这是一种在氧化应激反应中发生的过程。脂质过氧化导致脂质过氧化物在生物系统中分解时形成各种醛类化合物。这些醛类化合物,包括4-羟基壬烯醛、丙二醛和相关化合物,具有高度的反应性,并被认为是增强初始自由基事件的有毒信使。它们与氨基酸、蛋白质、核酸碱基等生物分子的反应性,以及它们的细胞毒性、遗传毒性、趋化活性以及对细胞增殖和基因表达的影响是研究的关键领域(Esterbauer, Schaur, & Zollner, 1991)。
分析化学和成像
在分析化学中,特别是在质谱成像中,干燥基质应用用于描述生物组织中的化合物(如4-溴苯基衍生物)的分布。例如,使用无溶剂的干燥基质涂层用于定量成像大鼠脑组织切片中特定的4-溴苯基化合物。这种技术提供了这些化合物在特定脑区域的分布和浓度的见解(Goodwin et al., 2010)。
生物医学应用
与2-(4-溴苯基)丙二醛及其衍生物相关的化合物的合成在生物医学应用中显示出潜力。例如,通过电化学诱导转化某些4-溴苯基化合物已产生具有潜力用于治疗炎症性疾病的新结构,如对接研究所示。这些研究展示了这些化合物在合成新的生物医学药剂中的适应性(Ryzhkova, Ryzhkov, & Elinson, 2020)。
新型杂环化合物的开发
在合成具有潜在抗菌活性的新型杂环化合物方面,使用4-(4-溴苯基)衍生物是一个重要的研究领域。使用4-(4-溴苯基)衍生物合成的这些杂环化合物正在研究其在抗菌治疗中的潜力,展示了该化合物在开发新的药理剂中的作用(El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015)。
醛类脂质过氧化产物的测定
基于HPLC和GC-MS开发了测量生物样本中形成的丙二醛等醛类化合物的方法。这些方法对于了解这些醛类化合物在各种病理条件中的作用以及它们作为生物标志物的潜力至关重要(Esterbauer & Zollner, 1989)。
安全和危害
属性
IUPAC Name |
2-(4-bromophenyl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLAEKVWSOXWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393015 | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)propanedial | |
CAS RN |
709648-68-0 | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



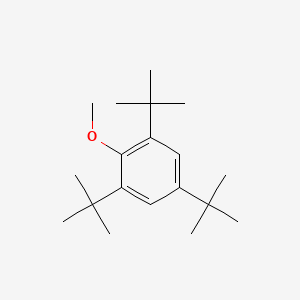
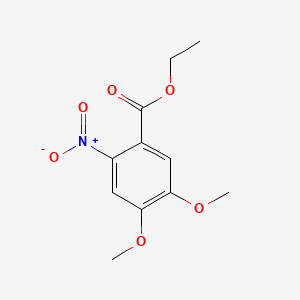

![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)
![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)
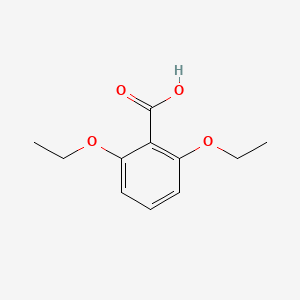
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)
